5,7-Dimethyl-1H-indole-3-carbaldehyde

Description

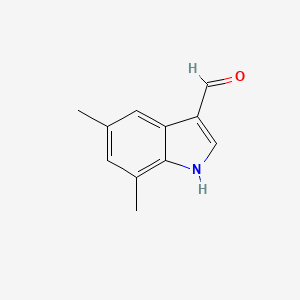

5,7-Dimethyl-1H-indole-3-carbaldehyde (CAS: 54102-44-2) is a substituted indole derivative with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . Structurally, it features a carbaldehyde group at position 3 and methyl substituents at positions 5 and 7 on the indole ring (Figure 1). The compound is primarily utilized in organic synthesis and medicinal chemistry research due to its role as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

5,7-dimethyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFXUBUXUOZLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CN2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Preparation and Reaction Dynamics

The Vilsmeier reagent forms via the exothermic reaction of anhydrous DMF with POCl₃ at 0–5°C. A 5:1 volumetric ratio of DMF to POCl₃ ensures complete complexation, producing the electrophilic chloroiminium intermediate essential for formylation. Subsequent addition of 2-methylaniline derivatives initiates cyclocondensation, where the methyl group at the aniline’s ortho-position directs formylation to the adjacent carbon, forming the indole’s pyrrole ring.

For 5,7-dimethyl substitution, the starting material must be 2-methyl-4,6-dimethylaniline. During cyclization, the 4- and 6-methyl groups on the aniline migrate to the 5- and 7-positions of the indole nucleus, respectively (Fig. 1). This positional shift arises from the reorientation of substituents during ring closure, a phenomenon corroborated by NMR studies of analogous compounds.

Stepwise Synthesis of this compound

Starting Material Selection and Synthesis

The synthesis begins with 2-methyl-4,6-dimethylaniline, a tri-substituted aniline derivative. While not explicitly detailed in the cited patent, this compound can be prepared via directed ortho-methylation of 4,6-dimethylaniline using methyl iodide in the presence of a palladium catalyst. Alternative routes include Ullmann coupling or Friedel-Crafts alkylation, though these may introduce regiochemical complications.

Reaction Conditions and Optimization

-

Vilsmeier Reagent Generation : Combine anhydrous DMF (50 mL) and POCl₃ (10 mL) at 0–5°C with vigorous stirring for 30–40 minutes.

-

Cyclization : Add 2-methyl-4,6-dimethylaniline (10 mmol) dissolved in DMF (20 mL) to the Vilsmeier reagent dropwise at 0–5°C. After 1–2 hours at room temperature, reflux the mixture at 85°C for 6 hours.

-

Workup : Quench the reaction with saturated Na₂CO₃ (pH 8–9), precipitate the crude product, and recrystallize from ethanol-DMF (2:1) to yield pale-yellow crystals.

Critical Parameters :

-

Reflux temperature: 80–90°C (higher temperatures risk decomposition).

Successful synthesis is confirmed through multinuclear NMR and mass spectrometry. The patent provides reference data for structurally analogous compounds, enabling comparative analysis:

1H^1H1H NMR (400 MHz, DMSO-d6d_6d6)

-

δ 12.60 (1H, br s, NH),

-

9.98 (1H, s, CHO),

-

7.30 (1H, s, H-2),

-

6.70 (2H, m, H-4 and H-6),

-

2.37 (3H, s, 5-CH₃),

The absence of aromatic protons between δ 7.0–8.0 confirms the 5,7-dimethyl substitution pattern, distinguishing it from 4,6-dimethyl isomers.

13C^{13}C13C NMR (100 MHz, DMSO-d6d_6d6)

-

δ 185.3 (CHO),

-

138.8 (C-3),

-

137.4 (C-7a),

-

124.5–112.8 (aromatic carbons),

Comparative Analysis of Alternative Methodologies

While the Vilsmeier-Haack approach dominates indole-3-carbaldehyde synthesis, alternative routes merit consideration:

Leimgruber-Batcho Indole Synthesis

This method condenses o-nitrotoluene derivatives with DMF acetals under basic conditions. However, introducing methyl groups at C-5 and C-7 would require nitration and reduction steps, complicating the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, where the methyl groups at positions 5 and 7 can be functionalized.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: 5,7-Dimethyl-1H-indole-3-carboxylic acid.

Reduction: 5,7-Dimethyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

DMICA serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, particularly in the pharmaceutical industry for developing new drugs. Its unique structure allows for modifications that lead to the creation of novel compounds with potential biological activities.

Biological Studies

The compound has been extensively studied for its biological properties. Research indicates that DMICA and its derivatives exhibit various biological activities including:

- Anticancer Activity : DMICA has shown promising results in inhibiting cancer cell proliferation across different cancer cell lines. For instance, studies have demonstrated that DMICA can induce cell death in Jurkat cells through mechanisms involving oxidative stress and DNA damage .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicinal Chemistry

DMICA is being explored for its potential therapeutic applications due to its biological activities. Its role as a precursor in synthesizing biologically active compounds positions it as a valuable entity in drug discovery efforts targeting diseases such as cancer and infections .

Material Science

In addition to its applications in biology and medicine, DMICA is also used in material science. It can be incorporated into polymer matrices to create materials with specific optical properties, which are useful in electronics and photonics .

Case Study 1: Anticancer Activity

A notable study evaluated the cytotoxic effects of DMICA on human cancer cell lines. The results indicated that DMICA significantly decreased cell viability in a dose-dependent manner, demonstrating its potential as an anticancer agent . The mechanism of action involved inducing oxidative stress and subsequent DNA damage, leading to apoptosis.

Case Study 2: Antimicrobial Properties

Research exploring the antimicrobial effects of DMICA found that it exhibited significant activity against several bacterial strains. This study highlights the compound's potential utility in developing new antibiotics or adjunct therapies for treating infections.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Indole Carbaldehyde Derivatives

Substituent positions and functional groups significantly influence the physicochemical and biological properties of indole derivatives. Below is a comparative analysis of 5,7-dimethyl-1H-indole-3-carbaldehyde with structurally related compounds.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

In contrast, 6,7-dimethyl substitution directs methyl groups to adjacent positions, inducing steric hindrance that may reduce reactivity . The 5-bromo-6-methyl derivative introduces an electron-withdrawing bromine atom, significantly altering electronic density and reactivity compared to purely methyl-substituted analogs .

Lipophilicity and Solubility: The 5,7-dimethyl compound exhibits higher lipophilicity (predicted LogP ~2.1) than mono-methyl derivatives (e.g., 5-methyl: LogP ~1.8) due to additional hydrophobic groups . This property enhances its suitability for hydrophobic binding pockets in enzyme inhibition studies.

Biological Activity :

- 5-Methyl-1H-indole-3-carbaldehyde has demonstrated antiproliferative activity in cancer cell lines (IC₅₀ = 3.2–8.7 µM), attributed to its ability to disrupt microtubule assembly . The 5,7-dimethyl analog’s enhanced lipophilicity may improve bioavailability, though specific activity data are pending .

- The 5-bromo-6-methyl derivative’s bromine atom could facilitate halogen bonding in protein-ligand interactions, a feature absent in methyl-only analogs .

Synthetic Accessibility :

Biological Activity

5,7-Dimethyl-1H-indole-3-carbaldehyde is an indole derivative recognized for its diverse biological activities. This compound has garnered attention in various fields such as medicinal chemistry, pharmacology, and biochemistry due to its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₁NO

- Molecular Weight : 173.22 g/mol

- Structure : The compound features a carbaldehyde functional group at the 3-position of the indole ring, with methyl groups at the 5 and 7 positions.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of biologically active structures. Indole derivatives are known to interact with various biomolecules and influence multiple biochemical pathways:

- Biochemical Pathways : Indole derivatives can affect metabolic flux and metabolite levels by interacting with enzymes and cofactors.

- Cellular Effects : They influence cell signaling pathways and gene expression, which can lead to apoptosis in cancer cells .

- Molecular Mechanism : The compound may exert effects through binding interactions with proteins or enzymes, leading to enzyme inhibition or activation.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- Induces apoptosis in cancer cell lines such as MCF7 (breast cancer) by modulating proteins involved in cell survival (e.g., downregulating Bcl-2 and upregulating Bax) and inhibiting topoisomerase I .

- In vitro studies have shown IC50 values indicating potent antiproliferative effects against various cancer cell lines (e.g., MCF-7, A549, HeLa) with values ranging from 0.21 to 0.75 µM.

-

Antimicrobial Activity :

- Exhibits moderate activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 7.8 µg/mL against certain strains .

- The compound's structural modifications can enhance its antimicrobial properties significantly .

-

Anti-inflammatory and Antioxidant Properties :

- Indole derivatives are often associated with anti-inflammatory effects, potentially reducing oxidative stress in cellular environments.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in MCF7 cells through the modulation of apoptotic markers. The compound's ability to inhibit topoisomerase I was also confirmed through molecular docking studies .

- Antimicrobial Efficacy Assessment : Research assessed the antimicrobial efficacy of various indole derivatives, including this compound, revealing its effectiveness against resistant strains of bacteria and fungi. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Lacks methyl groups at positions 5 and 7 | Similar anticancer properties |

| 5-Methyl-1H-indole-3-carbaldehyde | Contains a single methyl group at position 5 | Moderate biological activity |

| This compound | Two methyl groups enhance lipophilicity | Stronger anticancer and antimicrobial effects |

Q & A

Q. What experimental approaches resolve contradictions in reported synthetic yields for this compound?

- Root-Cause Analysis : Compare catalyst efficiency (e.g., AlCl₃ vs. FeCl₃), solvent purity, and reaction scale effects.

- DoE (Design of Experiments) : Use factorial design to identify critical parameters (temperature, stoichiometry) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.